molecular formula C16H17NO4 B3932642 2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol

2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol

Cat. No. B3932642
M. Wt: 287.31 g/mol
InChI Key: NTNZHZPNDRLUBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol (FMIQ) is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMIQ is a derivative of tetrahydroisoquinoline (THIQ) and has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and neuroprotective effects.

Mechanism of Action

The mechanism of action of 2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. 2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol has been found to inhibit the activity of various enzymes, including topoisomerase II and COX-2, which are involved in DNA replication and inflammation, respectively. 2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol has also been shown to activate the AMPK signaling pathway, which plays a crucial role in regulating cellular energy homeostasis.
Biochemical and Physiological Effects:
2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. 2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol has also been shown to reduce oxidative stress and protect against neuronal cell death. Moreover, 2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol is its low toxicity and high selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, the synthesis of 2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol is a multi-step process, and the yield and purity of the final product depend on the reaction conditions and purification methods used. Moreover, the mechanism of action of 2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways.

Future Directions

There are several future directions for the research on 2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol. Firstly, further studies are needed to elucidate the molecular targets and signaling pathways of 2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol. Secondly, the synthesis of 2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol needs to be optimized to improve the yield and purity of the final product. Thirdly, the in vivo efficacy and toxicity of 2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol need to be evaluated in animal models to determine its potential as a therapeutic agent. Finally, the combination of 2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol with other anticancer agents or immunotherapies needs to be explored to enhance its therapeutic efficacy.

Scientific Research Applications

2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. 2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway. Moreover, 2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol has been found to have neuroprotective effects by reducing oxidative stress and inhibiting neuronal cell death.

properties

IUPAC Name

furan-2-yl-(6-hydroxy-7-methoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-10-12-9-15(20-2)13(18)8-11(12)5-6-17(10)16(19)14-4-3-7-21-14/h3-4,7-10,18H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNZHZPNDRLUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1C(=O)C3=CC=CO3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol
Reactant of Route 2
2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol
Reactant of Route 3
2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol
Reactant of Route 4
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2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol
Reactant of Route 5
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2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol
Reactant of Route 6
Reactant of Route 6
2-(2-furoyl)-7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol

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